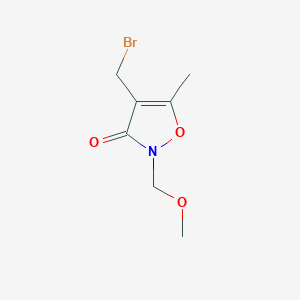

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one

Description

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is a substituted isoxazolone derivative characterized by a bromomethyl group at position 4, a methoxymethyl group at position 2, and a methyl group at position 3. Isoxazolones are heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, often utilized as intermediates in pharmaceutical and agrochemical synthesis. The bromomethyl and methoxymethyl substituents enhance its reactivity, making it a candidate for alkylation or cross-coupling reactions.

Properties

Molecular Formula |

C7H10BrNO3 |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C7H10BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h3-4H2,1-2H3 |

InChI Key |

NXVLWEJLMUHPTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(O1)COC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one typically involves the bromination of a suitable precursor, such as 2-methoxymethyl-5-methyl-isoxazol-3-one. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Scientific Research Applications

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Research Findings

- Synthetic Challenges : Bromomethyl groups in isoxazolones require controlled reaction conditions to avoid undesired cross-reactivity, as seen in pyrazolone analogs () .

- Biological Activity: Isoxazolones with electron-withdrawing groups (e.g., bromine) exhibit enhanced antimicrobial activity compared to alkyl-substituted variants (cf. ’s amino derivative) .

- Stability : Methoxymethyl groups improve hydrolytic stability over hydroxymethyl analogs, as inferred from related esters () .

Data Tables

Table 1: Structural Comparison of Isoxazole Derivatives

Biological Activity

4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is a compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer potential, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound features a bromomethyl group, a methoxymethyl substituent, and a methyl group on the isoxazole ring. The synthesis of such compounds typically involves methods that incorporate halogenation and functionalization of the isoxazole skeleton, allowing for variations that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (leukemia) | 86 - 755 | Induces apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | 16.0 | Inhibits Bcl-2 expression, promoting apoptosis |

| HCT116 (colon cancer) | 5.0 | Induces caspase activation leading to cell death |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases, specifically caspase-3/7, leading to cellular breakdown.

- Cell Cycle Arrest : It induces G1 phase arrest in various cell lines, preventing further proliferation.

- Gene Expression Modulation : The compound affects the expression levels of key oncogenes such as Bcl-2 and p21 WAF-1, which are crucial in regulating apoptosis and cell cycle progression.

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is significantly influenced by their structural modifications. For instance:

- The presence of bromomethyl and methoxymethyl groups has been correlated with increased binding affinity to target proteins involved in cancer progression.

- Modifications to the methyl groups can alter the hydrophobicity and electronic properties, impacting cellular uptake and bioactivity.

Case Studies

Several studies have documented the effects of this compound on specific cancer types:

- Study on HL-60 Cells : This study demonstrated that treatment with the compound resulted in significant cytotoxicity with an IC50 value ranging from 86 to 755 µM, indicating a dose-dependent response. The mechanism was attributed to apoptosis via caspase activation and modulation of Bcl-2 family proteins .

- Breast Cancer MCF-7 Model : Another study reported an IC50 value of 16 µM for MCF-7 cells, where the compound inhibited Bcl-2 expression, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. Bromination at the 4-position is achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiation with AIBN). Methoxymethylation at the 2-position may employ methoxymethyl chloride in the presence of a base (e.g., NaH) to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product from unreacted intermediates .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- 1H/13C-NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH3, δ ~4.5 ppm for CH2O), bromomethyl protons (δ ~3.8–4.2 ppm), and the isoxazole ring carbons (δ ~160–170 ppm for the carbonyl).

- IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula C8H10BrNO3. Cross-referencing with synthetic intermediates (e.g., precursor alcohols) helps validate the structure .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

- Methodological Answer : The bromomethyl group is sensitive to nucleophilic substitution. Reactions should be conducted in anhydrous aprotic solvents (e.g., DCM, THF) under inert atmospheres (N2/Ar) to prevent hydrolysis. Low temperatures (0–5°C) during bromination steps minimize side reactions, while methoxymethylation requires mild bases (e.g., K2CO3) to avoid dehalogenation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can induce asymmetry during functionalization. For example, allylation of hydrazides or oximes (as in ) using chiral ligands (e.g., BINAP) enables stereocontrol. Post-synthetic resolution via chiral HPLC or enzymatic methods further refines enantiomeric excess (>90% ee) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the bromomethyl group. Fukui indices identify susceptible sites for SN2 attacks. Molecular dynamics simulations (e.g., in explicit solvent models) assess steric hindrance from the methoxymethyl group, guiding solvent selection for optimal reaction kinetics .

Q. How do structural modifications (e.g., substituent variation) affect biological activity in antimicrobial assays?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing bromine with chlorine or varying the methoxymethyl group). Biological testing against Gram-positive/negative bacteria (MIC assays) reveals that bromine enhances lipophilicity, improving membrane penetration. Triazole or oxadiazole hybrids (as in ) show synergistic effects, likely due to hydrogen-bonding interactions with bacterial enzymes .

Q. What strategies resolve contradictions in reported melting points for structurally similar analogs?

- Methodological Answer : Discrepancies (e.g., mp 72°C vs. 61–63°C in ) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography distinguish true melting points. Recrystallization from different solvents (e.g., EtOH vs. hexane) confirms reproducibility, while elemental analysis validates purity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.